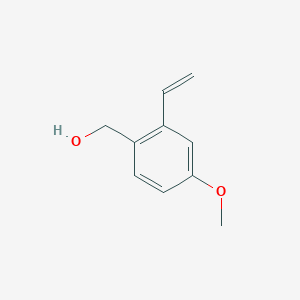
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is a complex organic compound that features a cyclobutanecarbonitrile core with a pyridinyl group and a dioxaborolan substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile typically involves multiple steps. One common route starts with the preparation of the pyridinyl intermediate, which is then coupled with the cyclobutanecarbonitrile moiety. The dioxaborolan group is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, while oxidation and reduction reactions can yield various functionalized derivatives.
科学的研究の応用
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
作用機序
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In Suzuki-Miyaura coupling reactions, the dioxaborolan group acts as a boron source, which forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features a similar dioxaborolan group but with an imidazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with the dioxaborolan group, but with an aniline core.
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core with a pyridinyl and dioxaborolan substituent
特性
分子式 |
C16H21BN2O2 |
|---|---|
分子量 |
284.2 g/mol |
IUPAC名 |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C16H21BN2O2/c1-14(2)15(3,4)21-17(20-14)13-8-12(9-19-10-13)16(11-18)6-5-7-16/h8-10H,5-7H2,1-4H3 |
InChIキー |
YFLISCXJODFVJT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3(CCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B8427876.png)


![1-[3-Fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-1,2-ethanediol](/img/structure/B8427906.png)

![N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide](/img/structure/B8427914.png)

![4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B8427935.png)



